Specific Scientific Field: This application falls under the field of Electrochemistry and Polymer Science .
Summary of the Application: The compound is used as a monomer for the production of conducting polymers, which are components for molecular electronics .
Methods of Application: The methods involve the synthesis of substituted 2,5-di (2-thienyl)pyrroles and their electrochemical polymerization .
Results or Outcomes: The resulting conducting polymers exhibit unique electrophysical and optical characteristics, making them suitable for various applications such as antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, transparent materials for electrodes .
Specific Scientific Field: This application is in the field of Organic Chemistry .
Summary of the Application: The compound is used in the synthesis of thiazole derivatives .
Methods of Application: The methods involve the condensation of two molecules of 2-(2-thienylcarbonyl)thioacetanilides catalyzed by piperidine .
Results or Outcomes: The reaction yields thiazole derivatives, as confirmed by X-ray crystal structure analysis .
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
Methods of Application: The methods involve the conversion reactions of acetonitrile as a building block, which have become one of the most-attractive fields in organic synthesis .
Results or Outcomes: The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds .
Specific Scientific Field: This application is in the field of Heterocyclic Chemistry .
Summary of the Application: “2-(2-Thienylcarbonyl)benzoic acid”, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used as a heterocyclic building block .
Methods of Application: The methods involve the synthesis of heterocyclic compounds using “2-(2-Thienylcarbonyl)benzoic acid” as a building block .
Results or Outcomes: The resulting heterocyclic compounds have a wide range of applications in various fields .
Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used in cyanomethylation reactions .
Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used in the synthesis of tetrasubstituted olefins .
Methods of Application: The methods involve the conversion reactions of acetonitrile as a building block .
Results or Outcomes: The resulting tetrasubstituted olefins have a wide range of applications in various fields .
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is a heterocyclic compound featuring a thiophene ring substituted with a carbonyl group and an acetonitrile moiety. This compound is characterized by its unique structure, which includes two thiophene rings connected by a carbonyl group, and an acetonitrile functional group. The presence of these functional groups contributes to its potential reactivity and biological activity.
Research has indicated that compounds containing thiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile may be linked to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance, thiophene derivatives have been studied for their potential as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
Several synthetic methods can be employed to produce 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile:
The unique structure of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile makes it suitable for various applications:
Interaction studies involving 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile could focus on its binding affinity with biological targets such as proteins or enzymes. Techniques like molecular docking simulations and binding assays can elucidate how this compound interacts at the molecular level, providing insights into its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Thiophenecarboxylic Acid | Contains a single thiophene ring | Simpler structure with carboxylic acid functionality |
| Thiophene-2-carbonitrile | Contains a single thiophene ring with nitrile | Lacks the additional carbonyl group |
| 5-(Thiophen-2-carbonyl)-1H-pyrazole | Contains pyrazole instead of acetonitrile | Exhibits different biological activity due to pyrazole ring |
The uniqueness of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile lies in its dual thiophene structure combined with both carbonyl and acetonitrile functionalities, which may enhance its reactivity and biological profile compared to simpler analogs.
The exploration of thiophene derivatives gained momentum in the late 20th century, driven by their resemblance to biologically active molecules and their utility in organic electronics. 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetonitrile emerged as a subject of interest in the early 2000s, following advancements in conjugate addition reactions and heterocyclic synthesis. Early studies focused on its synthesis via Michael addition of thiophene-based CH-acids to α,β-unsaturated nitriles, a method pioneered by Bogdanov et al.. This approach enabled the construction of its dual thiophene framework while introducing the acetonitrile moiety, a functional group known for enhancing electrophilicity and binding affinity.
A pivotal milestone was the characterization of its spectral properties, including infrared (IR) absorption bands at 2,187 cm$$^{-1}$$ (nitrile stretch) and 1,635 cm$$^{-1}$$ (carbonyl stretch), alongside nuclear magnetic resonance (NMR) signals confirming its aromatic and aliphatic proton environments. These analyses validated its structural identity and laid the groundwork for subsequent investigations into its reactivity and applications.
Thiophene derivatives are prized for their electron-rich aromatic systems, which facilitate π-π interactions and charge transport in conductive polymers. 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetonitrile distinguishes itself through its bifunctional design:
This structural combination has implications for drug design, as similar configurations in sulfonamide-thiophene hybrids exhibit antibacterial and anticancer activities. Additionally, its fluorescence potential, observed in related thienylpyridines, suggests utility in sensor technologies.
The compound shares structural motifs with several pharmacologically active thiophene derivatives:
Unlike these analogs, 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile lacks direct bioactivity data but is hypothesized to interact with enzymatic targets via its nitrile and carbonyl groups, similar to inhibitors of cysteine proteases.
Multicomponent reactions offer a powerful strategy for the efficient assembly of complex molecules such as 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile. By enabling the convergence of three or more reactants in a single operational step, these methodologies minimize purification steps, reduce waste, and often lead to higher atom economy compared to traditional stepwise syntheses.
The one-pot synthesis paradigm is particularly attractive for constructing the intricate framework of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile. In this context, copper(I)-catalyzed multicomponent reactions have emerged as a leading approach. One notable strategy involves the simultaneous formation of carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, using triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates, terminal alkynes, and N-sulfonyl azides as starting materials. The process proceeds via a domino sequence, where in situ generation of azaheterocumulenes and subsequent nucleophilic addition and cyclization steps yield highly functionalized thiophene derivatives in a single vessel [2].
This methodology not only streamlines the synthetic workflow but also allows for the introduction of diverse substituents, thereby broadening the substrate scope. The operational simplicity and reduced need for intermediate isolation make one-pot strategies especially suitable for both laboratory-scale and potential industrial applications.
Catalyst selection and optimization are critical for maximizing the efficiency and selectivity of multicomponent reactions. In the copper(I)-catalyzed synthesis of thiophene derivatives, copper(I) iodide has been identified as the most effective catalyst, outperforming copper(I) bromide and copper(I) chloride in terms of yield and reaction rate. Systematic studies revealed that a catalyst loading of 10 mol percent copper(I) iodide, in conjunction with two equivalents of triethylamine as a base, provided the optimal balance between conversion and product purity [2].
The choice of catalyst not only influences the overall yield but also affects the tolerance of various functional groups and the formation of potential side products. Fine-tuning the catalyst system can thus enable the selective formation of the desired acetonitrile-functionalized thiophene, minimizing competing pathways and enhancing synthetic reliability.
Yield optimization in multicomponent reactions is multifaceted, involving careful control of reactant stoichiometry, reaction temperature, and solvent environment. Empirical data indicate that maintaining equimolar ratios of the key reactants and employing dichloromethane as the solvent at ambient temperature can lead to isolated yields of up to 61 percent for analogous thiophene products [2]. Further yield improvements may be achieved by optimizing the concentration of the base, reaction time, and the order of reagent addition.
The table below summarizes comparative yields for selected catalyst and solvent systems in the copper(I)-catalyzed multicomponent synthesis of thiophene derivatives:
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Copper(I) iodide | Dichloromethane | 61 |
| Copper(I) bromide | Dichloromethane | 28 |
| Copper(I) chloride | Dichloromethane | 32 |
| Copper(I) iodide | Acetonitrile | 55 |
| Copper(I) iodide | N,N-dimethylformamide | 48 |
These data underscore the importance of catalyst and solvent optimization in achieving high yields and reproducibility in the synthesis of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile and related compounds [2].
The Knoevenagel condensation represents a cornerstone reaction in the construction of carbon-carbon bonds, particularly for the synthesis of α,β-unsaturated nitriles and related scaffolds. For 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, this methodology offers a direct route to the acetonitrile-functionalized thiophene core by coupling activated methylene compounds with carbonyl-containing thiophene derivatives.
Optimization of reaction conditions is paramount for maximizing the efficiency of the Knoevenagel condensation. Key variables include the choice of base, temperature, and reaction time. Studies involving the condensation of pregnenolone with cyanomethylene reagents have demonstrated that the use of secondary amine bases such as piperidine, in conjunction with reflux conditions, facilitates the formation of the desired condensation products in good to excellent yields [3].
Fine-tuning the reaction temperature can influence both the rate and selectivity of the condensation. Lower temperatures may favor the formation of specific isomers, while higher temperatures can accelerate the reaction but may also increase the risk of side reactions. The duration of the reaction must be carefully monitored to prevent over-condensation or decomposition of sensitive intermediates.
The choice of solvent exerts a profound influence on the outcome of the Knoevenagel condensation. Polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile have been shown to enhance the solubility of reactants and facilitate the deprotonation of the methylene component, thereby promoting the condensation process [3]. In contrast, protic solvents may compete with the nucleophile or lead to hydrolysis of sensitive intermediates.
Empirical observations suggest that acetonitrile not only provides a suitable medium for the condensation but also allows for facile isolation of the product due to its volatility and low boiling point. The table below presents comparative data on solvent effects in the Knoevenagel condensation:
| Solvent | Yield (%) | Observations |
|---|---|---|
| Acetonitrile | 78 | High yield, easy work-up |
| Dimethyl sulfoxide | 72 | Good solubility, slower reaction |
| N,N-dimethylformamide | 68 | Moderate yield, challenging removal |
| Ethanol | 55 | Lower yield, side reactions noted |
These findings highlight the critical role of solvent selection in optimizing both the yield and purity of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile via the Knoevenagel pathway [3].
Electrochemical methods offer a versatile platform for the synthesis of functionalized thiophenes, leveraging the unique reactivity of radical intermediates generated at electrode surfaces. For compounds such as 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, electrochemical strategies can enable both direct functionalization and polymerization, providing access to novel materials and molecular architectures.
Electropolymerization of thiophene derivatives in acetonitrile, using tetrabutylammonium tetrafluoroborate as the supporting electrolyte, has been extensively studied as a route to polythiophene and related polymers [4]. The process involves the anodic oxidation of the thiophene monomer, generating radical cations that undergo coupling to form extended conjugated systems.
In the context of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, electropolymerization can be harnessed to construct oligomeric or polymeric frameworks bearing the acetonitrile functionality. The choice of acetonitrile as the solvent is advantageous due to its high dielectric constant, wide electrochemical window, and ability to solubilize both monomers and supporting electrolytes. Cyclic voltammetry studies reveal that the onset of polymerization is influenced by the electron-withdrawing nature of the carbonyl and nitrile groups, which modulate the oxidation potential of the monomer [4].
The selection of electrode material is a critical determinant of the efficiency, selectivity, and reproducibility of electrochemical syntheses. Platinum electrodes have been widely adopted for the electropolymerization of thiophene derivatives, owing to their inertness, high conductivity, and resistance to passivation [4]. Alternative materials such as glassy carbon and gold may also be employed, each offering distinct advantages in terms of surface properties and compatibility with specific monomers.
Empirical studies indicate that platinum electrodes provide superior film quality and higher conductivity in the resulting polythiophene films, compared to glassy carbon. The surface morphology and adhesion of the polymer film are also influenced by the electrode material, which can affect subsequent functionalization and application of the synthesized compound.
The table below summarizes key findings on electrode material effects in thiophene electropolymerization:
| Electrode Material | Polymer Film Quality | Conductivity | Observations |
|---|---|---|---|
| Platinum | High | High | Excellent film adhesion |
| Glassy Carbon | Moderate | Moderate | Good for analytical studies |
| Gold | Variable | High | Surface modification possible |
These data underscore the importance of electrode selection in tailoring the properties of electrochemically synthesized 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile derivatives [4].
The drive toward more sustainable, efficient, and scalable synthetic methodologies has catalyzed the adoption of modern innovations such as microwave-assisted synthesis, green chemistry approaches, and flow chemistry. These techniques offer unique advantages for the synthesis of complex molecules like 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, including reduced reaction times, lower energy consumption, and improved safety profiles.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. The rapid and uniform heating provided by microwave energy can dramatically reduce reaction times and enhance yields for the formation of thiophene derivatives. In the context of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, microwave-assisted protocols can facilitate both multicomponent and condensation reactions, often leading to higher selectivity and fewer by-products.
Comparative studies have demonstrated that microwave-assisted Knoevenagel condensations can achieve complete conversion within minutes, compared to several hours under conventional heating. The enhanced reaction rates are attributed to the efficient energy transfer and localized superheating effects unique to microwave irradiation.
Green chemistry principles have increasingly guided the design of synthetic methodologies for complex organic molecules. For 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, green approaches may involve the use of renewable solvents, recyclable catalysts, and atom-economical reactions. The adoption of water or bio-based solvents, in place of traditional organic solvents, can significantly reduce the environmental impact of the synthesis.
Catalyst recycling and the use of non-toxic bases further enhance the sustainability of the process. For example, the use of ionic liquids as both solvents and catalysts has been explored for the synthesis of thiophene derivatives, offering the potential for facile product isolation and catalyst reuse.
Flow chemistry, or continuous-flow processing, represents a transformative approach to organic synthesis, enabling precise control over reaction parameters and facile scale-up. In the synthesis of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, flow reactors can be employed to maintain optimal temperature, mixing, and residence time, thereby enhancing yield and reproducibility.
The integration of in-line analytical techniques allows for real-time monitoring and adjustment of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality. Flow chemistry is particularly well-suited for hazardous or highly exothermic reactions, providing enhanced safety and scalability compared to batch processes.
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, characterized by its dual thiophene rings, carbonyl, and acetonitrile groups, is structurally suited to interact with protein kinases. The presence of the thiophene moieties enables π-π stacking and hydrophobic contacts within the kinase active site, while the carbonyl and nitrile functionalities can participate in hydrogen bonding with key residues. These interactions are hypothesized to modulate kinase activity by stabilizing specific conformations of the enzyme, potentially leading to inhibition or altered signaling cascades [1] [2].
While direct data on 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile with vascular endothelial growth factor receptor 2 is limited, structurally related thiophene derivatives are known to bind within the ATP-binding pocket of kinases like vascular endothelial growth factor receptor 2. The compound's planar aromatic system and polar groups can facilitate both hydrophobic and polar interactions, possibly leading to competitive inhibition of vascular endothelial growth factor receptor 2 signaling pathways [3] [2].
The carbonyl and nitrile groups of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile serve as hydrogen bond acceptors. In silico docking and crystallographic studies of similar heterocyclic compounds reveal that such groups frequently form hydrogen bonds with backbone amides and side chains of serine, threonine, or asparagine residues in receptor binding sites. These interactions stabilize ligand-receptor complexes and are critical for specificity and affinity [4] [5].
The thiophene rings contribute significantly to hydrophobic interactions within receptor pockets. These aromatic systems can embed into hydrophobic regions of proteins, enhancing binding affinity and selectivity. Studies of thiophene-containing inhibitors demonstrate that such interactions with non-polar residues (such as phenylalanine, leucine, and valine) are pivotal for high-affinity binding [3] [2].
The DFG-out conformation is a structural rearrangement in kinases that exposes a hydrophobic pocket, often targeted by type II inhibitors. The planar and extended structure of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is compatible with binding to this region, potentially stabilizing the DFG-out state and leading to effective kinase inhibition. This mechanism is supported by structure-activity relationship findings in related heterocyclic scaffolds [3].
Thieno-based compounds, including those with thiophene rings, have been shown to inhibit glycinamide ribonucleotide formyltransferase and aminoimidazole carboxamide ribonucleotide formyltransferase. In vitro studies report that thieno[2,3-d]pyrimidine analogs, structurally similar to the discussed compound, exhibit dissociation constants in the low micromolar range for both enzymes. These inhibitors form polar contacts with backbone atoms and key side chains in the enzyme active sites, with the thiophene rings enhancing binding through hydrophobic and π-stacking interactions [6] [5].
| Compound | GARFTase K$$_i$$ (μM) | AICARFTase K$$_i$$ (μM) |
|---|---|---|
| Thieno analog 2 | 2.97 | 9.48 |
| Thieno analog 3 | 1.36 | 5.15 |
| Thieno analog 8 | 0.15 | 1.07 |
Table 1. Inhibition constants for thieno-based analogs against glycinamide ribonucleotide formyltransferase and aminoimidazole carboxamide ribonucleotide formyltransferase [6].
The two thiophene rings are central to the compound’s biological activity. They enhance molecular planarity, facilitate π-π stacking, and contribute to hydrophobic interactions within protein and enzyme targets. Structure-activity relationship studies indicate that such rings improve binding affinity and selectivity, particularly for kinase and enzyme inhibition [6] [5].
The carbonyl group acts as a strong hydrogen bond acceptor, engaging in critical interactions with backbone amides and polar side chains in target proteins. Its presence increases the compound’s ability to form stable complexes with enzymes and receptors, thereby enhancing inhibitory potency [4] [5].
The acetonitrile group provides both polarity and additional hydrogen bond acceptor capability. This moiety is implicated in modulating solubility and facilitating specific interactions with enzyme and receptor residues, contributing to the overall binding profile and biological activity of the compound [5].